molecular formula C16H19ClN4O2S B2765012 N-butyl-2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide CAS No. 923173-10-8

N-butyl-2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide

Cat. No.: B2765012
CAS No.: 923173-10-8
M. Wt: 366.86
InChI Key: PCADJUDGTMQXLP-UHFFFAOYSA-N
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Description

N-butyl-2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide is a synthetic acetamide derivative featuring a 1,3-thiazole core substituted with a carbamoyl-linked 3-chlorophenyl group and an N-butyl chain. The 3-chlorophenyl carbamoyl moiety likely enhances hydrophobic interactions in biological systems, while the N-butyl group may improve lipophilicity compared to aryl-substituted analogs.

Properties

IUPAC Name

N-butyl-2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O2S/c1-2-3-7-18-14(22)9-13-10-24-16(20-13)21-15(23)19-12-6-4-5-11(17)8-12/h4-6,8,10H,2-3,7,9H2,1H3,(H,18,22)(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCADJUDGTMQXLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CC1=CSC(=N1)NC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide typically involves the reaction of 3-chlorophenyl isocyanate with thiazole derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a base like triethylamine to facilitate the formation of the ureido linkage. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful monitoring of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound participates in reactions typical of nitrogen heterocycles and ketones, including:

Nucleophilic Substitution

  • Primary Sites : Nitrogen atoms in the bicyclic structure act as nucleophiles.

  • Reagents : Alkyl halides, acyl chlorides, or sulfonating agents under basic conditions (e.g., NaOH or NaH).

  • Example : Reaction with methyl iodide forms quaternary ammonium salts, enhancing water solubility for pharmaceutical applications .

Reduction

  • Target Group : The ketone at position 3.

  • Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Product : Secondary alcohol derivative, which retains the bicyclic framework.

Acid-Base Reactions

  • Protonation : Amine groups react with strong acids (e.g., trifluoroacetic acid) to form stable salts .

  • Application : Salt formation improves crystallinity for X-ray structural analysis .

Substituent Effects on Reactivity

  • Position-Specific Modifications :

    PositionFunctionalizationImpact on Reactivity
    C3AlkylationIncreases steric hindrance, reducing ring-opening tendencies .
    C5Hydrogen bondingStabilizes transition states in catalytic cycles .
  • Steric and Electronic Factors : Bulky substituents at C3/C4 hinder nucleophilic attack, while electron-withdrawing groups enhance ketone reactivity .

Biological Activity Correlation

  • Derivatives with aryl substituents exhibit enhanced binding to nicotinic acetylcholine receptors (nAChRs), as shown in QSAR studies .

  • Example : Introduction of a pyridyl group at C3 improves selectivity for hα4β2 nAChR subtypes .

Catalytic Reactions

Scientific Research Applications

Chemical Properties and Structure

The compound's structure features a thiazole ring, which is known for its biological activity. The presence of the 3-chlorophenyl group and the butyl chain contributes to its pharmacological properties. The molecular formula is C13H17ClN4OSC_{13}H_{17}ClN_4OS, with a molecular weight of approximately 306.82 g/mol.

Antimicrobial Properties

Research indicates that compounds similar to N-butyl-2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide exhibit promising antimicrobial activity. For instance, derivatives of thiazole have been evaluated for their effectiveness against various bacterial strains and fungi. Studies show that modifications in the thiazole structure can enhance antimicrobial potency, suggesting that this compound may also possess similar properties .

Anticancer Activity

The compound's potential as an anticancer agent is notable. Thiazole-based compounds have been studied for their ability to inhibit cancer cell proliferation. In vitro assays demonstrate that certain derivatives can effectively target cancer cell lines, such as MCF7 (human breast adenocarcinoma). Molecular docking studies further elucidate the binding interactions between these compounds and cancer-related receptors, indicating a mechanism of action that warrants further investigation .

Acetylcholinesterase Inhibition

Another significant application of thiazole derivatives is in the treatment of neurodegenerative diseases like Alzheimer's disease. Compounds with similar structures have shown to inhibit acetylcholinesterase activity, thereby potentially increasing acetylcholine levels in the brain. This effect is crucial for improving cognitive function in patients suffering from Alzheimer’s disease .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structure-activity relationship (SAR) studies highlight that variations in substituents on the thiazole ring or the acetamide group can significantly influence biological activity. For example, introducing electron-withdrawing groups can enhance antimicrobial efficacy while maintaining low toxicity profiles .

Case Study 1: Antimicrobial Evaluation

A study conducted on thiazole derivatives revealed that certain compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The evaluation utilized standard methods such as the disk diffusion method and minimum inhibitory concentration (MIC) assays to quantify effectiveness .

Case Study 2: Anticancer Screening

In a comprehensive screening of thiazole derivatives against various cancer cell lines, specific compounds demonstrated IC50 values indicating potent anticancer properties. For instance, modifications leading to increased lipophilicity were correlated with enhanced cellular uptake and cytotoxicity against MCF7 cells .

Mechanism of Action

The mechanism of action of N-butyl-2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Thiazole-Acetamide Derivatives

The following table summarizes key structural and functional differences between the target compound and related molecules:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Activity/Applications Reference
Target Compound : N-butyl-2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide Estimated C17H20ClN5O2S ~393.9 (estimated) - N-butyl
- 3-chlorophenyl carbamoyl
- Thiazole core
Not reported; likely under investigation N/A
Mirabegron () C21H24N4O2S 396.51 - 2-Amino-thiazole
- 4-(2-hydroxy-2-phenylethylamino)ethylphenyl group
Beta-3 adrenergic agonist (overactive bladder)
N-(4-bromophenyl)-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide () C19H17BrN4O3S 477.39 - 4-Bromophenyl
- 2-methoxyphenyl carbamoyl
- Thiazole core
Screening compound for drug discovery
2-(2-{[(3-Chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide () C26H20ClN5O2S2 534.05 - 6-Methylbenzothiazole-phenyl
- 3-chlorophenyl carbamoyl
- Thiazole core
Not reported; structural complexity suggests therapeutic potential
2-(2,4-Dichlorophenyl)-N-(pyrazol-4-yl)acetamide () C19H17Cl2N3O2 390.27 - 2,4-Dichlorophenyl
- Pyrazolyl group
Structural studies; no reported bioactivity

Key Structural and Functional Insights

Thiazole Core Modifications: The thiazole ring is a common feature in bioactive compounds. Mirabegron’s 2-amino-thiazole group () contributes to its beta-3 adrenergic receptor affinity, whereas the target compound’s carbamoyl-linked 3-chlorophenyl group may alter target selectivity or pharmacokinetics .

Substituent Effects: Chlorophenyl Groups: The 3-chlorophenyl moiety (target compound, ) enhances hydrophobicity, promoting membrane penetration. In contrast, Mirabegron’s hydroxy-phenylethylamino group introduces hydrogen-bonding capacity, critical for receptor interaction . N-Alkyl vs.

Synthetic Approaches :

  • Acetamide derivatives are commonly synthesized via carbodiimide-mediated coupling (e.g., EDC in ), suggesting a feasible route for the target compound’s production .

Pharmacological and Crystallographic Data

  • Mirabegron: Clinically validated as a beta-3 agonist with minimal hepatotoxicity (). Its structure-activity relationship (SAR) underscores the importance of the thiazole-amino group and aryl-ethylamino side chain .
  • Screening Compounds : ’s bromophenyl-methoxyphenyl analog exemplifies the exploration of carbamoyl-thiazole acetamides in drug discovery, though specific targets remain undisclosed .
  • Crystallography : and emphasize the role of planar amide groups and hydrogen-bonding patterns (e.g., R22(10) dimers) in stabilizing crystal structures, which may influence solid-state stability .

Biological Activity

N-butyl-2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide, a thiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a thiazole ring, which is often associated with various pharmacological properties, including antitumor and antimicrobial effects.

  • Molecular Formula : C₁₈H₁₈ClN₃O₂S
  • Molecular Weight : 367.87 g/mol
  • CAS Number : 1040668-29-8

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting cell proliferation in breast and colon cancer models. The structure–activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups, such as chlorine on the phenyl ring, enhances anticancer activity.

CompoundCell LineIC50 (µg/mL)
Compound AA431 (epidermoid carcinoma)1.61 ± 1.92
Compound BMCF7 (breast cancer)1.98 ± 1.22
N-butyl derivativeHT29 (colon cancer)Not specified

Antimicrobial Activity

Thiazole derivatives also demonstrate antibacterial and antifungal properties. The compound has been tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at low concentrations. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent.

PathogenMIC (µg/mL)
Staphylococcus aureus31.25
Escherichia coli62.50

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of Protein Synthesis : Similar thiazole compounds have been shown to disrupt protein synthesis in bacterial cells.
  • Induction of Apoptosis : In cancer cells, these compounds may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

Several studies have highlighted the efficacy of thiazole derivatives in clinical settings:

  • Study on Anticancer Properties : A recent study evaluated the cytotoxic effects of various thiazole derivatives on A431 and MCF7 cell lines, revealing that compounds with a similar structure to N-butyl derivative exhibited IC50 values lower than standard chemotherapeutics like doxorubicin .
  • Antibacterial Efficacy : Another research focused on the antibacterial properties of thiazole derivatives against multidrug-resistant strains of bacteria. The study concluded that these compounds could serve as lead candidates for developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of N-butyl-2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide?

  • Methodology : Synthesis requires precise control of:

  • Temperature : 60–80°C for coupling reactions involving thiazole intermediates .
  • Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) improve solubility of carbamoyl and thiazole precursors .
  • Reaction time : 12–24 hours for urea linkage formation, monitored via thin-layer chromatography (TLC) to confirm intermediate purity .
    • Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are essential for verifying structural integrity .

Q. How can researchers validate the purity of intermediates during multi-step synthesis?

  • Analytical techniques :

  • TLC : Use silica gel plates with UV visualization to track reaction progress .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) resolves impurities in acetamide derivatives .
  • Elemental analysis : Confirm stoichiometry (e.g., C, H, N, S) to ±0.3% deviation .

Q. What are the standard protocols for characterizing the thiazole-acetamide core?

  • Spectroscopic methods :

  • ¹H NMR : Peaks at δ 3.69 ppm (CH₂ of acetamide) and δ 9.33 ppm (amide NH) confirm key functional groups .
  • FT-IR : Bands at 1664 cm⁻¹ (C=O stretch) and 3261 cm⁻¹ (N–H stretch) validate carbamoyl linkages .

Advanced Research Questions

Q. How can conflicting solubility data for this compound be resolved across different studies?

  • Contradiction analysis :

  • Solvent polarity : Discrepancies arise from solvent choice (e.g., DMSO vs. acetonitrile). Use Hansen solubility parameters to predict solubility .
  • Crystallinity : Differential scanning calorimetry (DSC) identifies polymorphic forms affecting solubility .
    • Validation : Cross-reference with X-ray crystallography (if crystals are obtainable) using SHELXL for structure refinement .

Q. What computational strategies are effective for predicting the compound’s bioactivity against antimicrobial targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to model interactions with bacterial cell wall synthesis enzymes (e.g., penicillin-binding proteins) .
  • MD simulations : GROMACS for stability analysis of ligand-enzyme complexes over 100-ns trajectories .
    • Experimental correlation : Validate predictions with in vitro MIC assays against Staphylococcus aureus and Escherichia coli .

Q. How do substituents on the 3-chlorophenyl group influence the compound’s pharmacokinetic profile?

  • Structure-activity relationship (SAR) :

  • Electron-withdrawing groups (e.g., -NO₂ at para position) enhance metabolic stability but reduce solubility .
  • LogP optimization : Replace butyl groups with shorter alkyl chains (e.g., ethyl) to balance lipophilicity and bioavailability .
    • In vitro assays : HepG2 cell models assess cytochrome P450-mediated metabolism .

Q. What are the challenges in reconciling divergent cytotoxicity data in cancer cell lines?

  • Critical factors :

  • Cell line variability : MDA-MB-231 (breast cancer) may show higher sensitivity (IC₅₀: 15–40 µM) than HT-29 (colon cancer, IC₅₀: 30–70 µM) due to differential caspase activation .
  • Assay conditions : Standardize MTT assay incubation times (48–72 hours) and serum-free media to minimize interference .

Methodological Resources

  • Synthesis optimization : Refer to multi-step protocols for analogous thiazole-acetamides .
  • Crystallography : SHELXL refinement guidelines for resolving bond-length discrepancies .
  • Bioactivity validation : OECD-approved in vitro toxicity assays (e.g., OECD TG 439 for skin sensitization) .

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